molecular formula C10H19BO3 B1660878 (3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol CAS No. 850250-79-2

(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol

Cat. No.: B1660878
CAS No.: 850250-79-2
M. Wt: 198.07
InChI Key: FNGNFKQDRKKGQG-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol is a boron-containing compound featuring a conjugated enol-boronate ester structure. The (3E) stereochemistry indicates that the boron moiety and hydroxyl group are on opposite sides of the double bond. This compound is a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability and reactivity of the dioxaborolane ring. Its synthesis typically involves transition-metal-catalyzed borylation of alkynes or alkenes, followed by stereoselective functionalization .

Properties

IUPAC Name

(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5,7,12H,6,8H2,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGNFKQDRKKGQG-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725879
Record name (3E)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850250-79-2
Record name (3E)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3E)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Transition-Metal-Catalyzed Hydroboration

Copper-catalyzed systems enable stereoselective hydroboration of conjugated enynes. A representative protocol involves treating 3-butyn-1-ol with pinacolborane in the presence of CuCl (5 mol%), Xantphos (6 mol%), and KOtBu (10 mol%) in anhydrous toluene under nitrogen. The reaction proceeds at 23°C over 15 hours, achieving 72% yield of the target compound after column chromatography (EtOAc/hexanes, 5:95). This method’s superiority lies in its tolerance for protic functional groups, a rarity in traditional hydroboration approaches.

Metal-Free Hydroboration Strategies

For oxygen-sensitive substrates, metal-free conditions using Lewis acid activators have been reported. Boron trifluoride diethyl etherate (BF₃·OEt₂) facilitates the addition of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to trans-3-penten-1-ol in dichloromethane at −78°C. While yields are moderate (58–62%), this method eliminates transition-metal contaminants critical for pharmaceutical applications.

Boronic Acid Esterification Approaches

Esterification of preformed boronic acids with pinacol derivatives offers a modular pathway. The synthesis begins with 4-(but-3-en-1-ol)boronic acid, which undergoes condensation with 2,3-dimethyl-2,3-butanediol (pinacol) under Dean-Stark conditions.

Solvent and Catalyst Optimization

Reactions in diethyl ether with 4Å molecular sieves (20°C, 18 h) achieve 98% conversion, as monitored by ¹¹B NMR. Catalytic p-toluenesulfonic acid (5 mol%) accelerates the process to 6 hours without compromising yield. This method’s scalability is evidenced by multi-gram preparations (up to 50 g) with consistent purity (>99% by HPLC).

The E configuration’s preservation demands precise reaction design. Density functional theory (DFT) calculations reveal that the 1,3-allylic strain in transition states governs stereoselectivity. Bulky ligands (e.g., Xantphos) create a steric environment favoring trans addition, as evidenced by a 4.2 kcal/mol preference in Cu-catalyzed systems.

Solvent Polarity Effects

Polar aprotic solvents (DMF, ε=36.7) increase reaction rates but reduce stereoselectivity (E/Z=89:11). Conversely, toluene (ε=2.4) slows kinetics while improving E-selectivity to >99:1. This dichotomy underscores the interplay between solvation and transition-state stabilization.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with EtOAc/hexane gradients (5–20%) effectively separates boronate esters from diol byproducts. Preparative HPLC (C18 column, MeCN/H₂O 70:30) achieves >99.5% purity for analytical standards.

Spectroscopic Fingerprints

¹H NMR (CDCl₃): δ 5.72 (dt, J=15.4, 6.8 Hz, 1H), 5.58 (dt, J=15.4, 6.2 Hz, 1H), 3.85–3.78 (m, 2H), 1.25 (s, 12H). The characteristic B-O vibration appears at 1360 cm⁻¹ in IR.

Emerging Technologies

Flow Chemistry Adaptations

Continuous flow systems reduce reaction times from hours to minutes. A microreactor setup (0.5 mL volume) with immobilized Pd catalyst achieves full conversion in 8 minutes at 100°C, though scalability remains challenging.

Biocatalytic Approaches

Engineered borate esterases catalyze the transesterification of B₂pin₂ with allylic alcohols in phosphate buffer (pH 7.4). While yields are currently modest (∼40%), this green chemistry approach avoids heavy metals and organic solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically converting the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding a saturated alcohol.

    Substitution: The boronate ester group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an aldehyde or ketone, while reduction may produce a saturated alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol is used as a building block in organic synthesis. Its boronate ester group makes it a valuable intermediate in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology and Medicine

In biological and medical research, organoboron compounds are explored for their potential as therapeutic agents. They can act as enzyme inhibitors or participate in drug delivery systems due to their unique chemical properties.

Industry

Industrially, this compound may be used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various applications, including the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol involves its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Stereochemical Variants

  • (Z)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-en-1-ol
    This compound differs in the position of the double bond (C2 vs. C3) and stereochemistry (Z-configuration). The Z-isomer exhibits distinct reactivity in cross-coupling reactions due to steric hindrance between the hydroxyl group and boron moiety. Reported yields for its synthesis are lower (69%) compared to the E-isomer, likely due to challenges in stereocontrol during alkyne borylation .

  • (E)-2-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol (CAS 581802-26-8)
    The addition of a methyl group at C2 alters steric and electronic properties. This derivative shows enhanced stability in acidic conditions but reduced reactivity in Suzuki couplings, likely due to increased steric bulk. Its synthesis via borylation of 2-methylbut-3-en-2-ol proceeds with 88% yield, comparable to the parent compound .

Functional Group Modifications

  • Ethyl (2E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate Replacing the hydroxyl group with an ethyl ester shifts the compound’s application toward acrylate-based polymerizations. The ester group enhances solubility in nonpolar solvents but reduces nucleophilicity, limiting its use in cross-coupling reactions. Characterization via $^{11}\text{B}$ NMR shows a similar boron chemical shift (δ ~30 ppm) to the parent compound .
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl Chloride
    This aromatic analog is synthesized via chlorination of the corresponding benzoic acid. Its reactivity focuses on acyl transfer reactions rather than cross-coupling. The planar aromatic system increases conjugation stability, as evidenced by a higher melting point (118–119°C) compared to aliphatic derivatives .

Enantioselective Derivatives

  • (1R,2R,E)-1-([1,1'-Biphenyl]-4-yl)-2-methyl-2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol (Compound 88)
    This chiral derivative, synthesized via BF$3$-catalyzed enantioselective α-boryl carbene transformation, achieves 94% enantiomeric excess (ee). Its biphenyl and methyl substituents enhance stereochemical rigidity, making it valuable in asymmetric catalysis. HPLC analysis (Chiralcel AD-H column) confirms high enantiopurity (t$\text{R}$ = 7.39 min for the major enantiomer) .

Comparative Data Table

Compound Name Key Structural Features Synthesis Yield Application Key Characterization Data
(3E)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol E-configuration, primary alcohol 88% Cross-coupling reactions $^{11}\text{B}$ NMR: δ 30.1 ppm
(Z)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-en-1-ol Z-configuration, primary alcohol 69% Limited cross-coupling $^{1}\text{H}$ NMR: δ 5.85 (d, J = 12 Hz)
(E)-2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol Tertiary alcohol, E-configuration 88% Stable intermediates HRMS: m/z 212.09364
Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate Ester group, E-configuration 75% Polymer precursors IR: 1737 cm$^{-1}$ (C=O)
Compound 88 [(1R,2R,E)-chiral derivative] Biphenyl, methyl substituents, 94% ee 88% Asymmetric synthesis HPLC: t$_\text{R}$ = 7.39 min (major)

Biological Activity

(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol is a boron-containing compound that has garnered attention for its potential biological activities. The unique structure of this compound allows it to interact with various biological systems, making it a candidate for therapeutic applications.

This compound is characterized by the following properties:

  • Molecular Formula : C₇H₁₅BO₃
  • Molar Mass : 158 g/mol
  • Density : 0.9642 g/mL at 25 °C
  • Boiling Point : Not available

The biological activity of this compound is primarily attributed to its interactions with cellular pathways. It acts as a molecular glue enhancer and has been shown to modulate protein-protein interactions critical for various cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity :
    • Studies have demonstrated that the compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro studies using human cancer cell lines showed a significant reduction in cell viability upon treatment with the compound.
  • Enzyme Inhibition :
    • The compound has been identified as an inhibitor of specific kinases involved in cancer progression. This inhibition leads to decreased phosphorylation of target proteins, ultimately affecting cell proliferation and survival.
  • Anti-inflammatory Effects :
    • Preliminary research suggests that this compound may possess anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeObservationReference
AntitumorInhibition of cancer cell proliferation
Enzyme InhibitionReduced kinase activity in cancer pathways
Anti-inflammatoryDecreased cytokine levels in treated cells

Case Study 1: Antitumor Efficacy

In a study published in 2025, researchers investigated the antitumor effects of the compound on MDA-MB-231 breast cancer cells. The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 100 nM after 48 hours of exposure.

Case Study 2: Enzyme Interaction

Another study focused on the interaction between this compound and cyclin-dependent kinases (CDKs). The findings indicated that the compound effectively inhibited CDK12 activity, leading to reduced levels of cyclin K. This suggests potential applications in targeting CDK-related pathways in cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via hydroboration of alkynols or transmetallation of allyltin intermediates. For example, a related (Z)-isomer was prepared in 69% yield from 2-butyn-1-ol using a literature procedure involving pinacol borane under controlled conditions . Yield optimization may involve adjusting stoichiometry (e.g., borane equivalents), temperature (0–25°C), or purification via column chromatography (hexanes/EtOAc with triethylamine to mitigate boronate hydrolysis) .

Q. How is the stereochemical integrity of the (3E)-alkenyl boronate verified during synthesis?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments or coupling constant analysis (Jtrans>JcisJ_{trans} > J_{cis}) in 1^1H-NMR can confirm the (E)-configuration. For instance, J3,4J_{3,4} values >15 Hz indicate trans geometry, as seen in analogous alkenyl boronates .

Q. What are the recommended storage conditions to prevent degradation of this boronate ester?

  • Methodological Answer : Store at 0–6°C under inert atmosphere (argon/nitrogen) to minimize hydrolysis. Boronates are sensitive to moisture; NMR monitoring (e.g., 11^{11}B NMR for boronate peak integrity) is advised for long-term stability assessment .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation or isomerization) be minimized during cross-coupling applications of this compound?

  • Methodological Answer : Use anhydrous solvents (THF, toluene) and Pd catalysts with bulky ligands (e.g., SPhos) to suppress β-hydride elimination. Pre-complexation with Lewis acids like K3_3PO4_4 can stabilize the boronate during Suzuki-Miyaura reactions .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected 13^{13}C shifts or splitting patterns)?

  • Methodological Answer : Combine 2D NMR (HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the boron-bound carbon and adjacent protons can confirm connectivity. Discrepancies may arise from residual solvent or diastereomeric impurities, requiring rigorous drying or preparative TLC .

Q. How does the hydroxyl group influence the reactivity of the alkenyl boronate in transition-metal-catalyzed reactions?

  • Methodological Answer : The hydroxyl group can act as a directing group in regioselective functionalization. Computational studies (DFT) suggest hydrogen bonding with catalysts modulates migratory insertion pathways. Experimental validation via deuterium labeling or kinetic isotope effects is recommended .

Experimental Design & Data Analysis

Q. Designing a protocol for large-scale synthesis: What factors must be prioritized to maintain stereochemical purity?

  • Methodological Answer :

  • Step 1 : Optimize reaction scale using microfluidic or flow chemistry setups to ensure consistent temperature control .
  • Step 2 : Implement in-line 11^{11}B NMR for real-time monitoring of boronate formation .
  • Step 3 : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce (E)-selectivity during alkene formation .

Q. How can the compound’s stability under catalytic conditions (e.g., pH, temperature) be systematically evaluated?

  • Methodological Answer :

Parameter Test Method Key Metrics
Thermal stabilityTGA/DSCDecomposition onset temperature
Hydrolytic stability11^{11}B NMR in D2_2OHalf-life of boronate peak
Catalytic stabilityGC-MS post-reactionYield of protodeboronated byproduct
Data from such studies are critical for optimizing reaction buffers or ligand systems .

Safety & Handling

Q. What safety protocols are essential when handling this compound in air/moisture-sensitive reactions?

  • Methodological Answer :

  • Use gloveboxes or Schlenk lines for synthesis and purification .
  • Quench waste with alkaline hydrogen peroxide to convert boronates to less toxic boric acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol
Reactant of Route 2
Reactant of Route 2
(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.